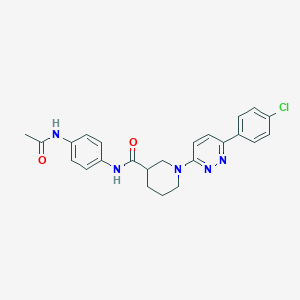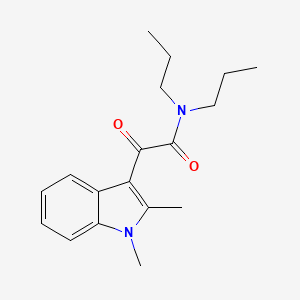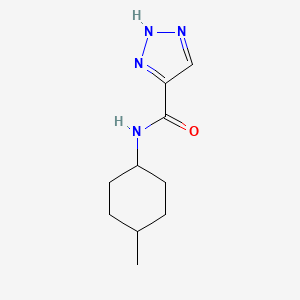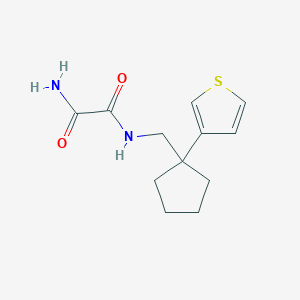![molecular formula C17H14ClFN2OS B2955698 [2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone CAS No. 851804-02-9](/img/structure/B2955698.png)
[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone” is a chemical compound with the molecular formula C17H14ClFN2OS and a molecular weight of 348.82. It is not intended for human or veterinary use and is used for research purposes. The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives have been reported to show a broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds often involves several steps. For instance, the synthesis of ketamine, a related compound, has been done in five steps . The process starts with the reaction of cyclohexanone with a reagent like 2-chlorophenyl magnesium bromide, followed by dehydration in the presence of an acidic ionic liquid . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of the final product .Scientific Research Applications
Catalyst-Free Synthesis
The catalyst- and solvent-free synthesis, involving compounds with similar structural features, demonstrates the compound's potential application in the development of more efficient and environmentally friendly synthetic routes. For example, the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement highlights the role of such compounds in facilitating novel synthetic pathways without the need for catalysts or solvents (Moreno-Fuquen et al., 2019).
Formulation Development
Research on poorly water-soluble compounds, similar in complexity, underlines the importance of developing precipitation-resistant solution formulations to enhance in vivo exposure. This is crucial for early toxicology and clinical studies of compounds intended for therapeutic use, such as arrhythmia treatment (Burton et al., 2012).
Biological Activities
Studies on structurally related compounds demonstrate their potential in exhibiting favorable biological activities, such as herbicidal and insecticidal properties. This suggests that compounds like [2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone could be explored for their biological efficacy in various domains (Wang et al., 2015).
Process Improvement for Synthesis
The improved synthetic processes for compounds with similar structural features indicate the potential for optimizing the production of [2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone. Enhancements in reaction conditions, such as temperature adjustments and intermediate filtration, can lead to higher yields and quality, suggesting a broad applicability in manufacturing settings (Hong, 2004).
properties
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2OS/c18-15-7-2-1-4-13(15)11-23-17-20-8-9-21(17)16(22)12-5-3-6-14(19)10-12/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPNQVYYADHNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide](/img/structure/B2955615.png)
![6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2955616.png)

![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2955620.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)methanesulfonamide](/img/structure/B2955623.png)

![5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2955628.png)




![3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2955637.png)